molecular formula C6H6ClNOS B13482427 5-Chloro-6-methoxypyridine-3-thiol

5-Chloro-6-methoxypyridine-3-thiol

Cat. No.: B13482427
M. Wt: 175.64 g/mol
InChI Key: UDOAMKGHCVVOPQ-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxypyridine-3-thiol is a heterocyclic compound that contains a pyridine ring substituted with chlorine, methoxy, and thiol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxypyridine-3-thiol typically involves the introduction of the chloro, methoxy, and thiol groups onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with reagents that introduce the desired substituents. For example, starting with 5-chloropyridine, methoxylation can be achieved using methanol in the presence of a base, followed by thiolation using a thiol reagent under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxypyridine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst or reducing agents like sodium borohydride.

    Substitution: Nucleophiles in the presence of a base or catalyst

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

5-Chloro-6-methoxypyridine-3-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized pyridines

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxypyridine-3-thiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    5-Chloropyridine: Lacks the methoxy and thiol groups, making it less versatile in certain reactions.

    6-Methoxypyridine-3-thiol: Lacks the chloro group, which can affect its reactivity and applications.

    5-Chloro-2-methoxypyridine: Similar structure but different substitution pattern, leading to different chemical properties.

Uniqueness

5-Chloro-6-methoxypyridine-3-thiol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

5-chloro-6-methoxypyridine-3-thiol

InChI

InChI=1S/C6H6ClNOS/c1-9-6-5(7)2-4(10)3-8-6/h2-3,10H,1H3

InChI Key

UDOAMKGHCVVOPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)S)Cl

Origin of Product

United States

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